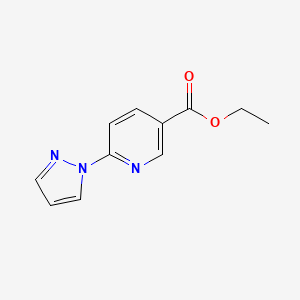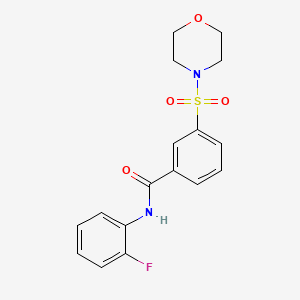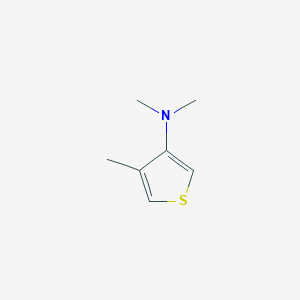
1-benzyl-3,5-bis(2-thienylmethylene)tetrahydro-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-3,5-bis(2-thienylmethylene)tetrahydro-4(1H)-pyridinone (BTMTP) is a synthetic organic compound that has been studied for its potential uses in a variety of applications. BTMTP has been studied for its potential as a therapeutic agent, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Electropolymerization and Conducting Polymers
The electropolymerization of specific monomers, including bis(pyrrol-2-yl) derivatives and ethylenedioxythiophene-based monomers, has been extensively studied to develop conducting polymers. These polymers exhibit low oxidation potentials, enabling stable electroactive states. This research is crucial for creating materials with potential applications in electronic devices, such as organic semiconductors and sensors (Larmat et al., 1996), (Sotzing et al., 1996).
Electrochromic Materials
Research on bis(3,4-ethylenedioxythiophene)-based monomers has led to the development of electroactive polymers with low redox switching potentials. These materials are promising for electrochromic devices, offering a stable conducting state and the ability to change color upon electrical stimulation, thus finding applications in smart windows and display technologies (Sotzing et al., 1996).
Coordination Polymers
The synthesis of coordination polymers using bis(pyridyl) ligands and metal ions has been explored for creating novel molecular architectures. These studies contribute to the field of crystal engineering, where the design of materials with specific properties, such as porosity or catalytic activity, is pursued. Coordination polymers can have applications in gas storage, separation, and catalysis (Oh et al., 2005).
Optically Active Polymers
The development of optically active polymers through the polymerization of specific diacid chlorides with aromatic diamines under microwave irradiation has been reported. These polymers have potential applications in the field of optoelectronics and chiral materials, where their optical activity can be exploited for specific functionalities (Mallakpour et al., 2001).
Catalysis
The use of novel catalysts for synthesizing derivatives of pyrazol-5-ols demonstrates the role of chemical synthesis in developing materials with potential pharmaceutical applications. This research underlines the importance of catalysis in enhancing the efficiency and sustainability of chemical reactions (Karimi-Jaberi et al., 2012).
properties
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis(thiophen-2-ylmethylidene)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NOS2/c24-22-18(12-20-8-4-10-25-20)15-23(14-17-6-2-1-3-7-17)16-19(22)13-21-9-5-11-26-21/h1-13H,14-16H2/b18-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWNBLZJGWFBIR-KLCVKJMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)CN1CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC=CS2)/C(=O)/C1=C/C3=CC=CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)
![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)
![2-(2-chlorophenyl)-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2440222.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)




